Synthesis of tert-Butyl (2-aminoethyl)(ethyl)carbamate: An In-depth Technical Guide
Synthesis of tert-Butyl (2-aminoethyl)(ethyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (2-aminoethyl)(ethyl)carbamate, a key intermediate in pharmaceutical and materials science. The synthesis is a two-step process commencing with the selective mono-Boc protection of ethylenediamine to yield tert-Butyl (2-aminoethyl)carbamate. This intermediate is subsequently N-ethylated via reductive amination to afford the final product. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the successful preparation of this versatile compound.
Introduction
tert-Butyl (2-aminoethyl)(ethyl)carbamate is a valuable building block in organic synthesis, particularly in the development of complex molecules with pharmaceutical applications. The presence of a Boc-protected primary amine and a secondary ethylamino group allows for selective functionalization at either nitrogen atom, making it an important intermediate for creating diverse molecular architectures. This guide details a reliable and efficient two-step synthesis of this compound.
Synthetic Pathway Overview
The synthesis of tert-Butyl (2-aminoethyl)(ethyl)carbamate is achieved through a two-stage process:
Stage 1: Mono-Boc Protection of Ethylenediamine. The first step involves the selective protection of one of the primary amino groups of ethylenediamine with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent di-substitution and allow for the subsequent selective N-alkylation.
Stage 2: Reductive Amination. The resulting tert-Butyl (2-aminoethyl)carbamate is then reacted with acetaldehyde in the presence of a reducing agent to introduce the ethyl group onto the free primary amine, yielding the desired product.
Figure 1: Overall synthetic pathway for tert-Butyl (2-aminoethyl)(ethyl)carbamate.
Experimental Protocols
Stage 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate
Two common and effective methods for the mono-Boc protection of ethylenediamine are presented below.
This method utilizes an excess of ethylenediamine to favor mono-protection.
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Magnesium oxide (MgO)
-
Diethyl ether
-
Dicalit (filter aid)
Procedure:
-
In a suitable reaction vessel, prepare a mixture of ethylenediamine (600 ml), dioxane (3 l), water (1.5 l), and magnesium oxide (90 g).
-
Stir the mixture at room temperature under an argon atmosphere.
-
Dropwise, add a solution of di-tert-butyl dicarbonate (327 g) in dioxane (1.5 l) over 20 minutes.
-
Continue stirring the reaction mixture at room temperature for 16 hours.[1]
-
Filter the mixture through Dicalit and concentrate the filtrate under reduced pressure.
-
The resulting residue is heated to reflux five times with 500 ml of diethyl ether each time. After each heating, the ether is decanted.
-
The combined ether extracts are concentrated to yield a yellow oil, which is then purified by high vacuum distillation (84°-86°C at 46.5 Pa) to give tert-butyl (2-aminoethyl)carbamate as a colorless oil.[1]
This procedure is a simple and efficient method for the selective mono-carbamate protection of diamines.[2]
Materials:
-
1,2-Ethanediamine
-
tert-Butyl phenyl carbonate
-
Absolute Ethanol (EtOH)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2-ethanediamine (20.0 g, 0.33 mol) in absolute ethanol (200 mL) in a 500-mL round-bottomed flask, add tert-butyl phenyl carbonate (64.62 g, 0.33 mol).
-
Heat the reaction mixture to a gentle reflux overnight (18 hours) with the oil bath temperature not exceeding 80°C.
-
Cool the reaction mixture to room temperature and concentrate it to approximately 150 mL using a rotary evaporator.
-
Add 300 mL of water and adjust the pH to approximately 3 by the careful addition of 2M aqueous HCl.
-
Extract the aqueous phase with dichloromethane (3 x 400 mL).
-
Adjust the pH of the aqueous phase to 12 by adding 2M aqueous NaOH and extract with dichloromethane (5 x 500 mL).
-
Combine the latter organic extracts, dry over Na₂SO₄, filter, and concentrate using a rotary evaporator to afford the product as a yellow oil (yield: 51%).
Stage 2: Synthesis of tert-Butyl (2-aminoethyl)(ethyl)carbamate via Reductive Amination
This protocol describes the N-ethylation of the intermediate, tert-Butyl (2-aminoethyl)carbamate.
Materials:
-
tert-Butyl (2-aminoethyl)carbamate
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve tert-Butyl (2-aminoethyl)carbamate (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add triethylamine (2.5 mmol) to the solution at room temperature and stir vigorously for 1 hour.[3]
-
Add acetaldehyde (1.5 mmol) and continue stirring for another hour to facilitate imine formation.
-
To this mixture, add sodium triacetoxyborohydride (2.0 mmol).
-
Continue stirring the reaction at room temperature for an additional 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure tert-Butyl (2-aminoethyl)(ethyl)carbamate.[3]
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| tert-Butyl (2-aminoethyl)carbamate | ||
| CAS Number | 57260-73-8 | [4][5] |
| Molecular Formula | C₇H₁₆N₂O₂ | [4][5] |
| Molecular Weight | 160.21 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 72 - 80 °C/0.1 mmHg | [4] |
| Density | 1.01 g/mL | [4] |
| tert-Butyl (2-aminoethyl)(ethyl)carbamate | ||
| CAS Number | 105628-63-5 | [6] |
| Molecular Formula | C₉H₂₀N₂O₂ | [7] |
| Appearance | White crystalline powder | [6] |
Reaction Parameters and Yields
| Reaction Stage | Key Reagents | Solvent | Reaction Time | Typical Yield |
| Mono-Boc Protection (Method A) | Ethylenediamine, (Boc)₂O | Dioxane/Water | 16 hours | High |
| Mono-Boc Protection (Method B) | 1,2-Ethanediamine, tert-Butyl Phenyl Carbonate | Ethanol | 18 hours | 51% |
| Reductive Amination | tert-Butyl (2-aminoethyl)carbamate, Acetaldehyde, STAB | Dichloromethane | 4 hours | Good to High |
Mandatory Visualizations
Figure 2: Detailed experimental workflow for the two-stage synthesis.
Figure 3: Logical relationship in the reductive amination step.
Conclusion
The two-step synthetic route described in this guide provides a reliable and well-documented approach to obtaining tert-Butyl (2-aminoethyl)(ethyl)carbamate. The procedures are scalable and utilize readily available reagents, making them suitable for both academic research and industrial drug development settings. The detailed protocols and structured data presented herein are intended to facilitate the efficient and successful synthesis of this important chemical intermediate.
References
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. TERT-BUTYL N-(2-AMINOETHYL)CARBAMATE | CAS [matrix-fine-chemicals.com]
- 6. tert-Butyl (2-aminoethyl)(ethyl)carbamate | 105628-63-5 [chemicalbook.com]
- 7. tert-butyl N-(2-aminoethyl)-N-ethylcarbamate | C9H20N2O2 | CID 14139168 - PubChem [pubchem.ncbi.nlm.nih.gov]
